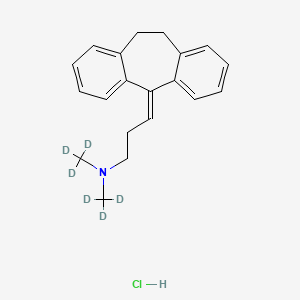

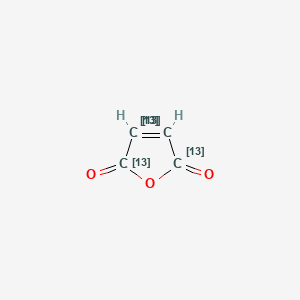

![molecular formula C15H15N2O11S-3 B586696 [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate CAS No. 55003-25-3](/img/structure/B586696.png)

[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate

Übersicht

Beschreibung

[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate is a versatile chemical compound used in scientific research. Its unique structure enables various applications, making it valuable for studying biological processes and developing novel therapeutic approaches1.

Synthesis Analysis

The synthesis of this compound involves acetylating the hydroxyl groups of the oxolan ring and the thiol group of the pyrimidine moiety. Detailed synthetic pathways and reaction conditions can be found in relevant literature1.

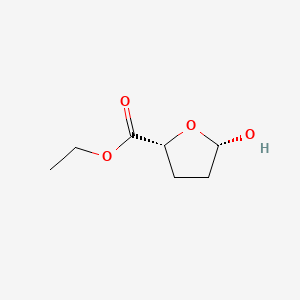

Molecular Structure Analysis

The molecular structure of [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate consists of an oxolan ring with acetyl groups at positions 3 and 4, connected to a pyrimidine ring via a sulfur atom. The acetate group is attached to the oxolan ring. The compound’s three-dimensional arrangement and stereochemistry play a crucial role in its biological activity1.

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. Investigating its reactivity with different functional groups is essential for understanding its behavior in biological systems1.

Physical And Chemical Properties Analysis

- Molecular Weight : Calculated based on the molecular formula.

- Melting Point : Investigate the compound’s melting behavior.

- Solubility : Assess its solubility in various solvents.

- Stability : Evaluate its stability under different conditions (e.g., temperature, pH).

- Spectroscopic Data : Utilize techniques like NMR, IR, and UV-Vis to characterize the compound1.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activity

[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex molecule with potential applications in various scientific research fields. This section explores its synthesis, applications, and impact on pharmacological studies, excluding drug use, dosage, and side effects as per the requirements.

Synthetic Pathways and Chemical Properties

One pivotal area of research involves the development of synthetic methodologies for pharmacologically active compounds. A review on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel highlights significant advancements in synthetic chemistry, providing insights into the complex processes involved in creating such molecules (Saeed et al., 2017). Though not directly mentioning [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate, the methodologies discussed could be relevant for synthesizing complex molecules, emphasizing the importance of facile synthetic approaches in pharmaceutical chemistry.

Environmental and Biological Interactions

Research on the degradation of acetaminophen by advanced oxidation processes sheds light on the environmental fate of pharmaceuticals and their by-products (Qutob et al., 2022). This study, while focused on a different compound, illustrates the broader context of how chemicals interact with the environment and the importance of understanding these processes in the development and disposal of pharmaceuticals.

Pharmacological Efficacy in Cancer Therapy

The efficacy of S-1, an oral fluoropyrimidine, in colorectal cancer provides a case study in the application of chemotherapeutic agents (Miyamoto et al., 2014). Although not directly related to [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate, the research on S-1 underscores the significance of chemical synthesis and the development of drugs for cancer treatment, highlighting the ongoing need for novel compounds with improved efficacy and tolerability.

Advanced Oxidation Processes

The study on methanogenic pathways using stable carbon isotopic signatures, while primarily focused on microbial processes, points to the intricate balance between chemical synthesis and environmental sustainability (Conrad, 2005). It underlines the relevance of advanced chemical research in addressing environmental concerns, such as the biodegradation of pharmaceuticals and their impact on aquatic ecosystems.

Safety And Hazards

- Toxicity : Investigate its toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Provide guidelines for safe handling and storage.

- Environmental Impact : Assess its impact on the environment.

- Regulatory Considerations : Comply with safety regulations and guidelines1.

Zukünftige Richtungen

- Biological Studies : Investigate its effects on cell lines, tissues, and animal models.

- Drug Development : Explore its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Modify the compound to enhance its properties.

- Collaborations : Collaborate with other researchers to unravel its full potential1.

Eigenschaften

IUPAC Name |

[3,4-diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(26)16-15(17)21/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSWRYRYGCAHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=S)NC2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398523 | |

| Record name | NSC86474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

CAS RN |

25130-27-2 | |

| Record name | NSC86474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC86474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

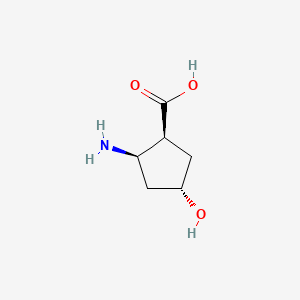

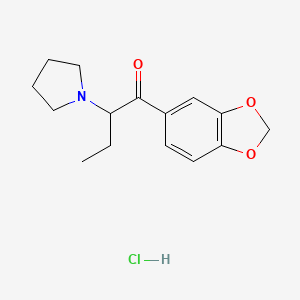

![Ethanone, 1-[6-(hydroxymethyl)bicyclo[2.2.1]hept-2-yl]-, [1S-(2-exo,6-endo)]-](/img/no-structure.png)

![N-[2-(Dichloroacetyl)phenyl]-4-methoxybenzamide](/img/structure/B586627.png)